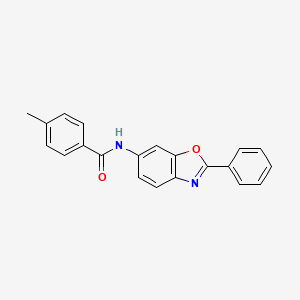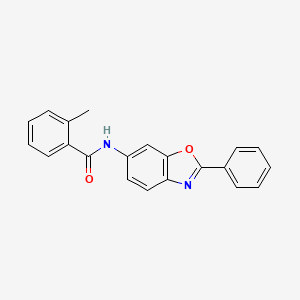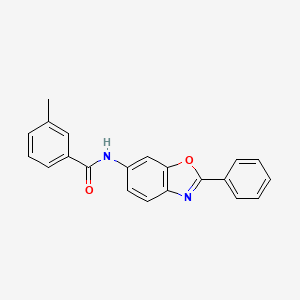
oprelvekin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oprelvekin is a synthetic (man-made) version of a substance called interleukin-11 . Naturally occurring interleukin-11 is produced by bone marrow cells in the body and helps to make platelets, which are necessary for proper clotting of blood . Oprelvekin is used to help prevent low platelet counts caused by treatment with some cancer medicines .
Synthesis Analysis
Oprelvekin is a recombinant interleukin eleven (IL-11), a thrombopoietic growth factor that directly stimulates the proliferation of hematopoietic stem cells and megakaryocyte progenitor cells and induces megakaryocyte maturation resulting in increased platelet production . It is produced in Escherichia coli (E. coli) by recombinant DNA technology . The protein has a molecular mass of approximately 19,000 g/mol, and is non-glycosylated . The polypeptide is 177 amino acids in length (the natural IL-11 has 178). This alteration has not resulted in measurable differences in bioactivity either in vitro or in vivo .
Molecular Structure Analysis
The molecular structure of Oprelvekin is complex. It has a molecular formula of C854H1411N253O235S2 . The protein has a molecular mass of approximately 19,000 g/mol . The polypeptide is 177 amino acids in length .
Chemical Reactions Analysis
Oprelvekin works by stimulating megakaryocytopoiesis and thrombopoiesis . In mice and nonhuman primate studies of animals with moderate and severe myelosuppression, in addition to compromised hematopoiesis, oprelvekin was shown to potently induce thrombopoiesis and improve platelet nadirs and accelerated platelet recoveries compared to controls .
Physical And Chemical Properties Analysis
Oprelvekin is a recombinant form of human interleukin 11, a cytokine that stimulates proliferation and maturation of bone marrow stem cells and megakaryocytes .
Mécanisme D'action
Safety and Hazards
Oprelvekin may cause unsafe and sometimes deadly allergic effects with organ failure . Patients should tell their doctor about any fever, rash, feeling tired, upset stomach, throwing up, diarrhea, stomach pain, flu-like signs, sore throat, cough, or trouble breathing . It may also cause atrial arrhythmias, congestive heart failure, and is not recommended for aggressively hydrated patients or those with a history of stroke / transient ischemic attack .
Propriétés
Numéro CAS |
145941-26-0 |
|---|---|
Nom du produit |
oprelvekin |
Formule moléculaire |
C7H3BrClF3O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





